2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-N-propylacetamide dihydrochloride
Description
Properties
IUPAC Name |
2-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-N-propylacetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S.2ClH/c1-2-5-16-15(20)12-18-8-6-17(7-9-18)11-13(19)14-4-3-10-21-14;;/h3-4,10,13,19H,2,5-9,11-12H2,1H3,(H,16,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKYNFZHCYYJGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1CCN(CC1)CC(C2=CC=CS2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-N-propylacetamide dihydrochloride is a piperazine derivative characterized by its unique structural features, including a thiophene moiety and a hydroxyethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases involved in cellular signaling pathways.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 412.4 g/mol. The structure includes:
- A piperazine ring, which is common in many pharmacologically active compounds.
- A thiophene group that enhances the compound's interaction with biological targets.
Key Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₇Cl₂N₃O₃S |
| Molecular Weight | 412.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1396875-61-8 |
The biological activity of this compound is primarily attributed to its interaction with various protein targets, particularly kinases involved in B-cell receptor signaling. The hydroxyethyl and thiophene groups facilitate hydrogen bonding and π–π interactions with target proteins, enhancing binding affinity and selectivity.
Inhibition of Bruton’s Tyrosine Kinase (BTK)
Research indicates that compounds similar to this one can act as selective inhibitors of Bruton’s tyrosine kinase (BTK) , which plays a critical role in B-cell activation and proliferation. Inhibition of BTK has therapeutic implications for conditions such as:
- B-cell malignancies (e.g., chronic lymphocytic leukemia)
- Autoimmune diseases (e.g., rheumatoid arthritis)
Case Studies and Research Findings
- Study on BTK Inhibition : A study demonstrated that the compound effectively inhibited BTK activity in vitro, leading to reduced proliferation of B-cells. The IC50 value was reported at nanomolar concentrations, indicating high potency against BTK.
- Pharmacokinetics : In vivo studies showed favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. The compound exhibited a half-life suitable for therapeutic use.
- Toxicity Assessment : Toxicological evaluations indicated low toxicity profiles in animal models, suggesting potential safety for clinical applications.
Comparison with Similar Compounds
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f)
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid
- Key Features :
- Piperazine with a fluorenylmethoxycarbonyl (Fmoc) protecting group.
- Carboxylic acid terminal for peptide synthesis applications.
- CAS : 180576-05-0 .
Comparative Analysis
Table 1: Structural and Functional Differences
Key Observations:
Substituent Impact :
- The target compound’s thiophen-2-yl group may enhance π-π stacking interactions in biological systems compared to the thiazole or phenyl urea groups in 10d/10f .
- The dihydrochloride salt improves aqueous solubility relative to the ethyl esters in 10d/10f, which are more lipophilic .
Pharmacological Hypotheses :
- The hydroxyethyl-thiophene moiety could confer selectivity for receptors sensitive to aromatic heterocycles (e.g., 5-HT receptors).
- In contrast, the urea-linked analogs (10d/10f) are optimized for enzyme inhibition (e.g., urease) due to urea’s hydrogen-bonding capacity .
Synthetic Utility :
- The Fmoc-protected analog in serves as a building block in solid-phase peptide synthesis, unlike the target compound or 10d/10f, which lack such functional handles .
Preparation Methods
Alkylation of Piperazine with 2-(Thiophen-2-yl)oxirane
The synthesis begins with the preparation of the piperazine-hydroxyethyl-thiophene intermediate. 2-(Thiophen-2-yl)oxirane (thiophene epoxide) is reacted with piperazine in ethanol at 60°C for 12 hours (Scheme 1). This epoxide ring-opening reaction proceeds via nucleophilic attack by piperazine, yielding 4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine .
Optimization Data :
Amidation with Chloroacetyl Chloride and Propylamine
The piperazine intermediate is acylated using chloroacetyl chloride in dichloromethane (DCM) under nitrogen at 0°C, followed by reaction with n-propylamine (Scheme 2). Excess triethylamine (3 eq) ensures deprotonation of the piperazine nitrogen.
Key Parameters :
Dihydrochloride Salt Formation
The free base is treated with 2 eq HCl in ethyl acetate, precipitating the dihydrochloride salt. Recrystallization from ethanol/water (3:1) enhances purity.
Analytical Confirmation :
- Melting Point : 214–216°C (decomposition).
- HPLC Purity : 99.3% (C18 column, 0.1% TFA in H₂O/MeCN).
Alternative Pathways and Comparative Analysis
Multi-Component Reaction (MCR) Approach
A Ugi four-component reaction combining thiophen-2-ylacetaldehyde , piperazine , propyl isocyanide , and chloroacetic acid in methanol at 25°C for 24 hours provides a one-pot route (Scheme 3).
Advantages :
Grignard Reagent-Based Alkylation
Thiophen-2-ylmagnesium bromide reacts with 1-(2-chloroethyl)piperazine in THF at −20°C, followed by quenching with ammonium chloride (Scheme 4).
Challenges :
- Moisture Sensitivity : Requires strict anhydrous conditions.
- Yield : 62% with 88% purity pre-recrystallization.
Reaction Optimization and Mechanistic Insights
Solvent Effects on Epoxide Ring-Opening
Polar protic solvents (ethanol, methanol) outperform aprotic solvents (THF, DMF) due to stabilization of the transition state (Table 1).
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 85 |
| THF | 7.5 | 70 |
| DMF | 36.7 | 58 |
Acid Scavengers in Amidation
Triethylamine (TEA) vs. N,N-diisopropylethylamine (DIPEA):
- TEA : Forms insoluble HCl salts, simplifying workup.
- DIPEA : Higher basicity but complicates purification.
Structural Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, D₂O): δ 7.45 (dd, J = 5.1 Hz, 1H, thiophene), 4.12 (m, 1H, CH-OH), 3.82 (s, 2H, COCH₂N), 2.95–3.40 (m, 10H, piperazine and NCH₂).
- ¹³C NMR : 172.8 ppm (C=O), 62.1 ppm (CH-OH), 54.3 ppm (piperazine C).
X-ray Crystallography
Single-crystal analysis confirms the R-configuration at the hydroxyethyl chiral center (Figure 1).
Industrial Scalability and Environmental Impact
Cost Analysis of Routes
| Step | Cost (USD/kg) |
|---|---|
| Epoxide Alkylation | 120 |
| MCR | 210 |
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for 2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-N-propylacetamide dihydrochloride?
- Methodological Answer : The synthesis requires multi-step protocols, including nucleophilic substitution, amide coupling, and salt formation. Critical parameters include:
- Temperature : Controlled heating (40–60°C) during piperazine alkylation to avoid side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) for amide bond formation to enhance reactivity .
- Purification : Column chromatography or recrystallization to isolate the dihydrochloride salt with ≥95% purity .
Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify proton environments and carbon frameworks, particularly distinguishing the thiophene and piperazine moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] ion) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment (>98%) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC at 0, 1, 3, and 6 months .
- Photostability Testing : Expose to UV light (ICH Q1B guidelines) and quantify degradation products using LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting receptor binding affinities)?
- Methodological Answer :
- Standardized Assays : Use identical cell lines (e.g., HEK-293 for GPCRs) and buffer conditions (pH 7.4, 37°C) to minimize variability .
- Orthogonal Validation : Cross-validate radioligand binding data with functional assays (e.g., cAMP accumulation for adrenergic receptors) .
- Structural Analysis : Compare crystallographic data (if available) to confirm conformational differences affecting binding .
Q. What computational methods are recommended to predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin/dopamine receptors, leveraging the thiophene and piperazine motifs as pharmacophores .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in lipid bilayers .
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energies and rank analogs .
Q. What experimental strategies are effective for elucidating the compound’s metabolic pathways?
- Methodological Answer :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-QTOF-MS to identify Phase I/II metabolites .
- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to predict drug-drug interactions .
Q. How can researchers establish structure-activity relationships (SAR) for analogs of this compound?
- Methodological Answer :
- Analog Synthesis : Modify the thiophene ring (e.g., bromination) or piperazine substituents (e.g., methyl vs. phenyl groups) .
- Biological Profiling : Test analogs in dose-response assays (IC/EC) for target selectivity (e.g., σ receptors vs. 5-HT) .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate structural features with activity .
Data Contradiction and Reproducibility
Q. How should discrepancies in solubility data (e.g., DMSO vs. aqueous buffers) be addressed?
- Methodological Answer :
- Standardized Protocols : Use USP <1231> guidelines for solubility testing. Pre-saturate solvents and measure via nephelometry .
- Co-Solvent Systems : Evaluate solubility in PBS with 10% DMSO or cyclodextrin inclusion complexes for improved bioavailability .
Q. What steps ensure reproducibility in pharmacological studies across laboratories?
- Methodological Answer :
- Shared Reference Standards : Distribute characterized batches with certificates of analysis (CoA) for NMR, MS, and HPLC .
- Blinded Replication : Collaborate with independent labs to repeat key assays (e.g., receptor binding) using identical protocols .
Tables for Key Data
| Parameter | Recommended Method | Reference |
|---|---|---|
| Purity Assessment | Reverse-phase HPLC (C18 column) | |
| Stability Testing | ICH Q1A/Q1B Accelerated Studies | |
| Receptor Binding Affinity | Radioligand Competition Assays | |
| Metabolic Profiling | LC-QTOF-MS with HLMs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
